molecular formula C19H18N2O4 B3836696 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B3836696
M. Wt: 338.4 g/mol
InChI Key: OTCPBGKPDHWJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as CEM-102, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to have minimal toxicity in vitro, and it is well-tolerated in animal models. It has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy with other antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a wide range of bacterial infections. However, there are also some limitations associated with its use in lab experiments. For example, the synthesis of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. One area of interest is the development of new synthetic methods for 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in combination with other antibiotics, as this could enhance its antibacterial activity and reduce the risk of antibiotic resistance. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and to investigate its potential use in the treatment of other infectious diseases.

Scientific Research Applications

2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in the treatment of bacterial infections. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to conventional antibiotics. In addition, 2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of tuberculosis, as it has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

properties

IUPAC Name

2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-17-8-11(4-7-15(17)23-2)18-13-6-5-12(22)9-16(13)25-19(21)14(18)10-20/h4-9,18,22H,3,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCPBGKPDHWJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-ethoxy-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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